molecular formula C15H21N3 B089436 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile CAS No. 1024-16-4

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile

Cat. No. B089436
CAS RN: 1024-16-4
M. Wt: 243.35 g/mol
InChI Key: NPYMJCBIPUSGQF-UHFFFAOYSA-N
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Description

The focus of this discussion is on the compound "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile," emphasizing its synthesis, molecular structure analysis, and chemical properties. This compound is part of a broader class of piperidine derivatives, which have been extensively studied for their diverse biological activities and chemical functionalities.

Synthesis Analysis

Piperidine derivatives, including compounds structurally related to "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile," have been synthesized through various methods. For example, the synthesis of certain piperidine derivatives involves the introduction of benzyl and ethylamino groups, leading to compounds with significant anti-acetylcholinesterase activity, which hints at their potential as antidementia agents (Sugimoto et al., 1990). Another study described the synthesis of benzopyran and benzofuran derivatives with cytotoxic activities, showcasing the versatility of piperidine-based compounds in drug development (Maier & Wünsch, 2002).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile," is crucial for their chemical reactivity and biological activity. Studies on similar compounds have utilized spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR to characterize their structures, providing insights into their conformational preferences and electronic properties (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile" can be inferred from studies on similar compounds. Piperidine-mediated cyclization reactions have been developed to synthesize various functionalized derivatives, demonstrating the compound's versatility in forming complex structures (Zhang et al., 2021). Moreover, reactions involving piperidine derivatives with malononitrile and other active methylene compounds highlight the potential for synthesizing a wide range of novel compounds with diverse biological activities (Ukrainets et al., 2007).

Scientific Research Applications

Anti-Acetylcholinesterase Activity 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activities. Substituting the benzamide with a bulky moiety in the para position significantly increased activity, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Cancer Treatment and DNA Binding Certain derivatives of this compound have shown potent cytotoxic activity against cancer cells, including colon cancer. For instance, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c), a related derivative, was effective in inducing apoptosis in colorectal cancer cell lines and interacted with DNA in a groove binding mode (Ahagh et al., 2019).

Molecular Docking Studies Molecular docking studies have been conducted with derivatives of 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile, targeting specific receptors such as estrogen and progesterone receptors. This approach aimed to predict the activity of these compounds against vital targets in diseases like breast cancer (Shirani et al., 2021).

Antimicrobial Activity Derivatives of 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile have been studied for their antimicrobial activities. For example, pyrimidine carbonitrile derivatives showed potential in inducing bacterial cell membrane rupture and disintegration, suggesting their use as antimicrobial agents (Bhat & Begum, 2021).

Fluorescent Probes for DNA Detection Novel benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized and characterized for their potential as DNA-specific fluorescent probes. This research indicates the application of these compounds in the detection and analysis of DNA (Perin et al., 2011).

Future Directions

The future directions for the use of 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile would depend on the outcomes of ongoing research in various scientific fields. It’s used in diverse scientific research areas due to its unique properties .

properties

IUPAC Name

1-benzyl-4-(ethylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-17-15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMJCBIPUSGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145037
Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile

CAS RN

1024-16-4
Record name 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 1-benzylpiperidin-4-one (5.69 g) in ethanol (4.2 mL) was added dropwise a solution of ethylamine hydrochloride (2.69 g) in water (3 mL) under ice-cooling and then added dropwise a solution of potassium cyanide (2.04 g) in water (7 mL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added isopropyl alcohol (10 mL) and water (30 mL) and the mixture was stirred and extracted. To the organic layer was added water (30 mL) and the mixture was stirred and extracted. The organic layer was diluted with methylene chloride (30 mL) and the mixture was washed with a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and to the residue was added isopropyl alcohol (100 mL) and the precipitates were filtered off. The filtrate was concentrated in vacuo to give 1-benzyl-4-cyano-4-(ethylamino)piperidine (7.3 g, yield: 99.7%) as a yellow oil.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-N-benzylpiperidone (5.69 g, 29.5 mmol) in ethanol (4.2 ml) cooled in an ice bath was added ethylamine hydrochloride (2.69 g, 32.3 mmol) in water (3 ml), keeping the internal temperature of the reaction below 10° C. A solution of KCN (2.04 g, 31.3 mmol) in water (7 ml) was added to the reaction solution over 10 minutes while keeping the internal temperature below 10° C. The reaction was then warmed to room temperature and stirred 18 hours. Isopropanol (10 ml) was added to the reaction mixture to give two distinct layers: lower colorless aqueous layer and an orange organic upper layer. The organic layer was separated and stirred with water (30 ml) for 30 minutes. The organic layer was separated (orange organic layer now the bottom layer), the solvent was removed in vacuo, and the resultant oil diluted in methylene chloride (30 ml). The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated, in vacuo, to give I-1A-1e as an orange oil (6.05 g, 84%): +APcI MS (M+1) 244.2; 1H NMR (400 MHz, CD2Cl2) δ 7.32 (d, J=4.1 Hz, 4H), 7.29–7.23 (m, 1H), 3.54 (s, 2H), 2.81–2.76 (m, 2H), 2.75 (q, J=7.1 Hz, 2H), 2.35–2.29 (m, 2H), 2.01–1.98 (m, 2H), 1.74–1.68 (m, 2H), 1.14 (t, J=7.1 Hz, 3H).
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.04 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
84%

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